molecular formula C15H10N2O3 B7765066 2,3-dioxo-N-phenyl-1-indolinecarboxamide

2,3-dioxo-N-phenyl-1-indolinecarboxamide

Cat. No.: B7765066
M. Wt: 266.25 g/mol
InChI Key: OYJNIYAGHTZTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dioxo-N-phenyl-1-indolinecarboxamide is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dioxo-N-phenyl-1-indolinecarboxamide, a compound with the molecular formula C15H10N2O3C_{15}H_{10}N_{2}O_{3} and a molecular weight of 266.256 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 53460-45-0
  • Molecular Structure :
    • SMILES : C1=CC2=C(C=CC1=N)C(=O)C(=O)N2C(=O)C
    • InChI : InChI=1S/C15H10N2O3/c16-15(19)12-8-6-4-5-7-10(8)11(12)14(18)17-13(15)9(2)3/h4-7H,1-3H3,(H,16,19)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Properties

Several studies have demonstrated that this compound possesses significant anticancer activity. For instance:

  • Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cell proliferation and survival. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Laboratory tests have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study 1: Anticancer Activity in Cell Lines

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The findings indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effectiveness against common pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateInhibition of cell signaling pathways
Compound AModerateHighDNA intercalation
Compound BLowModerateEnzyme inhibition

Properties

IUPAC Name

2,3-dioxo-N-phenylindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-13-11-8-4-5-9-12(11)17(14(13)19)15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJNIYAGHTZTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.